molecular formula C13H15ClF3NO B2722551 2-chloro-N-(2-methylpropyl)-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 1397198-66-1

2-chloro-N-(2-methylpropyl)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No. B2722551
CAS RN: 1397198-66-1
M. Wt: 293.71
InChI Key: SMQKPHDGXUIXQU-UHFFFAOYSA-N
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Description

2-chloro-N-(2-methylpropyl)-N-[3-(trifluoromethyl)phenyl]acetamide, also known as CF3-AMCHA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

2-chloro-N-(2-methylpropyl)-N-[3-(trifluoromethyl)phenyl]acetamide acts as a selective inhibitor of voltage-gated sodium channels, which are involved in the generation and transmission of pain signals. By blocking these channels, this compound reduces the excitability of neurons and inhibits the transmission of pain signals to the brain. This mechanism of action is similar to that of other analgesic drugs, such as lidocaine and carbamazepine.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of voltage-gated sodium channels, the reduction of neuronal excitability, and the inhibition of pain signal transmission. It has also been shown to have anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-chloro-N-(2-methylpropyl)-N-[3-(trifluoromethyl)phenyl]acetamide for lab experiments is its potent analgesic effects, which make it a useful tool for studying the mechanisms of pain and inflammation. However, its specificity for voltage-gated sodium channels may limit its usefulness for studying other ion channels or receptors involved in pain and inflammation. Additionally, the potential toxicity of this compound may limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research on 2-chloro-N-(2-methylpropyl)-N-[3-(trifluoromethyl)phenyl]acetamide. One area of interest is the development of more selective inhibitors of voltage-gated sodium channels, which could improve the specificity and safety of analgesic drugs. Another potential direction is the investigation of this compound's anti-inflammatory effects, which could have implications for the treatment of inflammatory diseases such as arthritis. Finally, further research is needed to fully elucidate the mechanisms of action of this compound and to determine its potential for clinical use in humans.

Synthesis Methods

The synthesis of 2-chloro-N-(2-methylpropyl)-N-[3-(trifluoromethyl)phenyl]acetamide involves the reaction of 3-(trifluoromethyl)benzaldehyde with 2-amino-2-methyl-1-propanol in the presence of hydrochloric acid. The resulting product is then treated with acetic anhydride and chloroacetyl chloride to form this compound. This synthesis method has been optimized to achieve high yields and purity of the final product.

Scientific Research Applications

2-chloro-N-(2-methylpropyl)-N-[3-(trifluoromethyl)phenyl]acetamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of neuropathic pain. It has been shown to exhibit potent analgesic effects in animal models of neuropathic pain, with a mechanism of action that involves the inhibition of voltage-gated sodium channels. This compound has also been investigated for its potential as an anti-inflammatory agent, with promising results in animal models of inflammation.

properties

IUPAC Name

2-chloro-N-(2-methylpropyl)-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClF3NO/c1-9(2)8-18(12(19)7-14)11-5-3-4-10(6-11)13(15,16)17/h3-6,9H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMQKPHDGXUIXQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(C1=CC=CC(=C1)C(F)(F)F)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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